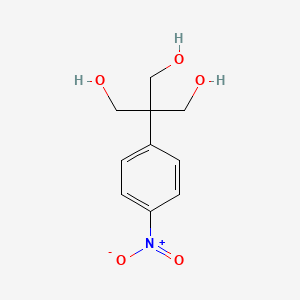
2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol is an organic compound that features both hydroxymethyl and nitrophenyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol typically involves multi-step organic reactions. One possible route could be:
Nitration: Starting with a benzene derivative, a nitration reaction can introduce the nitro group.
Hydroxymethylation: Subsequent reactions can introduce hydroxymethyl groups at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur at the aromatic ring or the hydroxymethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biochemical Studies: Used in studies involving enzyme interactions or metabolic pathways.
Medicine
Drug Development: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for 2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets through various pathways:
Hydroxymethyl Groups: Can form hydrogen bonds or undergo oxidation-reduction reactions.
Nitrophenyl Group: Can participate in electron transfer reactions or act as a leaving group in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxymethyl)-2-(4-aminophenyl)propane-1,3-diol: Similar structure but with an amine group instead of a nitro group.
2-(Hydroxymethyl)-2-(4-methylphenyl)propane-1,3-diol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Reactivity: The presence of both hydroxymethyl and nitrophenyl groups provides unique reactivity patterns.
Applications: Its specific functional groups make it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
91748-04-8 |
|---|---|
Molekularformel |
C10H13NO5 |
Molekulargewicht |
227.21 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H13NO5/c12-5-10(6-13,7-14)8-1-3-9(4-2-8)11(15)16/h1-4,12-14H,5-7H2 |
InChI-Schlüssel |
GBWHBFVQCARQNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CO)(CO)CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)



![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)
![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)


![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)

![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)



